molecular formula C14H16ClN3 B11856124 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine CAS No. 169815-62-7

7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine

Cat. No.: B11856124
CAS No.: 169815-62-7
M. Wt: 261.75 g/mol
InChI Key: LWOWUHWFPBFQJE-UHFFFAOYSA-N
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Description

7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 1-methylpyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antimalarial activities.

    Industry: Possible use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in Plasmodium parasites, which is crucial for their antimalarial activity .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinacrine: A quinoline derivative used as an antiprotozoal agent.

Uniqueness

7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is unique due to the presence of the 1-methylpyrrolidin-3-yl group, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Properties

CAS No.

169815-62-7

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine

InChI

InChI=1S/C14H16ClN3/c1-18-7-5-11(9-18)17-13-4-6-16-14-8-10(15)2-3-12(13)14/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,17)

InChI Key

LWOWUHWFPBFQJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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